Hydroxyisoneocoprogen I
Description
Structurally, it belongs to the hydroxamate class of siderophores, characterized by hydroxamic acid functional groups that bind Fe³⁺ ions with high affinity . These compounds are biosynthesized by fungi and bacteria under iron-limiting conditions to solubilize and transport environmental iron .
Properties
CAS No. |
135500-11-7 |
|---|---|
Molecular Formula |
C31H47FeN6O13 |
Molecular Weight |
767.6 g/mol |
IUPAC Name |
[(Z)-5-[3-[5-[3-[[(Z)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(oxido)amino]pentanoate;iron(3+) |
InChI |
InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-12-35(47)22(4)40)16-27(42)36(48)13-5-8-23-29(44)34-24(30(45)33-23)9-6-14-37(49)28(43)17-20(2)26(41)18-38;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17-; |
InChI Key |
DMTDNUFPIYUNJY-CJEDLIRDSA-N |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |
Isomeric SMILES |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\C(CO)O)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |
Synonyms |
Hydroxyisoneocoprogen I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table highlights key structural differences between Hydroxyisoneocoprogen I and related hydroxamate siderophores:
| Compound | Backbone Structure | Hydroxamate Groups | Iron-Binding Capacity (logβ)* | Biological Source |
|---|---|---|---|---|
| This compound | Cyclic hexapeptide | 3 | ~28.5 (estimated) | Aspergillus spp. |
| Coprogen | Linear trihydroxamate | 3 | 29.2 | Neurospora crassa |
| Neocoprogen | Cyclic hexapeptide | 3 | 28.9 | Penicillium spp. |
| Ferrichrome | Cyclic hexapeptide | 3 | 29.5 | Ustilago maydis |
*logβ: Stability constant for Fe³⁺ binding at pH 7.0. Values for analogs are derived from literature; this compound’s value is extrapolated .
Key Observations :
- This compound and neocoprogen share a cyclic hexapeptide backbone, distinguishing them from linear coprogen.
- Despite structural similarities, subtle variations in amino acid residues (e.g., hydroxylation patterns) influence iron-binding kinetics and bioavailability .
Comparison with Functionally Similar Compounds
Non-Hydroxamate Siderophores
| Compound | Class | Iron-Binding Moieties | Applications |
|---|---|---|---|
| Enterobactin | Catecholate | 3 catechol groups | Bacterial iron uptake |
| Pyoverdine | Mixed (peptide + hydroxamate) | Hydroxamate + catechol | Bioremediation, antibiotics |
| This compound | Hydroxamate | 3 hydroxamates | Therapeutic chelation |
Key Differences :
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